N-(1,3-benzodioxol-5-ylmethyl)-3-(3-bromo-5-methoxy-4-propoxyphenyl)-2-cyanoacrylamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-bromo-5-methoxy-4-propoxyphenyl)-2-cyanoacrylamide is a useful research compound. Its molecular formula is C22H21BrN2O5 and its molecular weight is 473.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.06338 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- A study on the synthesis of novel benzodifuranyl compounds derived from visnaginone and khellinone showed the preparation of multiple heterocyclic compounds with potential anti-inflammatory and analgesic activities. These compounds, through their synthesis process, demonstrate the chemical versatility of related benzodioxolylmethyl structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Anticancer Potential
- Research into N-benzimidazol-1-yl-methyl-benzamide derivatives revealed their significant in vitro antimicrobial activity against a range of pathogens, highlighting the antimicrobial potential of compounds with structural similarities to the queried chemical (Sethi, Arora, Saini, & Jain, 2016).
Advanced Materials and Chemical Engineering
- A study on the controlled radical polymerization of an acrylamide containing l-phenylalanine moiety via RAFT (Reversible Addition−Fragmentation chain Transfer) polymerization illustrates the application of acrylamide derivatives in polymer science, which may relate to the structural features of the queried compound (Mori, Sutoh, & Endo, 2005).
Drug Design and Pharmacological Research
- The synthesis and evaluation of 5-aroylindolyl-substituted hydroxamic acids for selective inhibition of histone deacetylase 6 (HDAC6) in the context of Alzheimer's disease phenotypes offer insight into the therapeutic potential of structurally complex molecules, suggesting avenues for the development of novel treatments based on the core structure of the queried compound (Lee et al., 2018).
Properties
IUPAC Name |
(Z)-N-(1,3-benzodioxol-5-ylmethyl)-3-(3-bromo-5-methoxy-4-propoxyphenyl)-2-cyanoprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O5/c1-3-6-28-21-17(23)8-15(10-20(21)27-2)7-16(11-24)22(26)25-12-14-4-5-18-19(9-14)30-13-29-18/h4-5,7-10H,3,6,12-13H2,1-2H3,(H,25,26)/b16-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHGRENFYHQFKB-APSNUPSMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C=C(C#N)C(=O)NCC2=CC3=C(C=C2)OCO3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1Br)/C=C(/C#N)\C(=O)NCC2=CC3=C(C=C2)OCO3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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